molecular formula C19H26N4O4S B12278894 N-[1-(2,5-dimethoxybenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

N-[1-(2,5-dimethoxybenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

Cat. No.: B12278894
M. Wt: 406.5 g/mol
InChI Key: VKYPOLDSWZDERE-UHFFFAOYSA-N
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Description

N-[1-(2,5-dimethoxybenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a benzenesulfonyl group

Preparation Methods

The synthesis of N-[1-(2,5-dimethoxybenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzenesulfonyl group, and the construction of the pyrimidine ring. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.

    Sulfonylation: Introduction of the benzenesulfonyl group using sulfonyl chlorides under basic conditions.

    Pyrimidine Ring Construction: Formation of the pyrimidine ring through condensation reactions involving appropriate amines and carbonyl compounds.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-[1-(2,5-dimethoxybenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[1-(2,5-dimethoxybenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Industrial Applications: The compound may find use in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[1-(2,5-dimethoxybenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

N-[1-(2,5-dimethoxybenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine can be compared with other similar compounds, such as:

    Piperidine Derivatives: Compounds like piperine and evodiamine, which also contain the piperidine ring, but differ in their functional groups and biological activities.

    Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytosine, which contain the pyrimidine ring and are used in various therapeutic applications.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in research and industry.

Properties

Molecular Formula

C19H26N4O4S

Molecular Weight

406.5 g/mol

IUPAC Name

N-[1-(2,5-dimethoxyphenyl)sulfonylpiperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

InChI

InChI=1S/C19H26N4O4S/c1-14-11-20-19(21-12-14)22(2)15-6-5-9-23(13-15)28(24,25)18-10-16(26-3)7-8-17(18)27-4/h7-8,10-12,15H,5-6,9,13H2,1-4H3

InChI Key

VKYPOLDSWZDERE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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